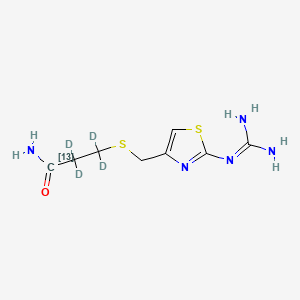
Famotidine-13C,d4 Amide Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Famotidine-13C,d4 Amide Impurity is a labeled analog of famotidine, a histamine H2-receptor antagonist widely used in the treatment of gastric and duodenal ulcers. This compound is specifically labeled with carbon-13 and deuterium, which makes it useful in various research applications, particularly in the fields of pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Famotidine-13C,d4 Amide Impurity involves the incorporation of isotopically labeled carbon and deuterium atoms into the famotidine molecule. The synthetic route typically starts with the labeled precursors, which are then subjected to a series of chemical reactions to form the final compound. Common reaction conditions include the use of specific catalysts, solvents, and temperature controls to ensure the incorporation of the isotopic labels .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity labeled precursors and advanced purification techniques to ensure the final product meets the required specifications. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify and verify the compound .
Chemical Reactions Analysis
Types of Reactions
Famotidine-13C,d4 Amide Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Famotidine-13C,d4 Amide Impurity has several scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of famotidine in the body.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites of famotidine.
Proteomics: Utilized in mass spectrometry to study protein interactions and functions.
Industrial Applications: Employed in quality control and validation processes in the pharmaceutical industry
Mechanism of Action
The mechanism of action of Famotidine-13C,d4 Amide Impurity is similar to that of famotidine. It acts as a competitive inhibitor of histamine H2 receptors on the gastric parietal cells, thereby reducing the secretion of gastric acid. This inhibition helps in the treatment of conditions like gastric ulcers and gastroesophageal reflux disease. The labeled compound allows for detailed studies of these mechanisms through various analytical techniques .
Comparison with Similar Compounds
Similar Compounds
Famotidine: The parent compound, widely used as an H2-receptor antagonist.
Cimetidine: Another H2-receptor antagonist with a similar mechanism of action but different pharmacokinetic properties.
Ranitidine: Similar to famotidine but with a different chemical structure and potency.
Uniqueness
Famotidine-13C,d4 Amide Impurity is unique due to its isotopic labeling, which allows for more precise and detailed studies in pharmacokinetics and drug metabolism. This labeling provides a distinct advantage in tracing the compound’s pathway in biological systems, making it invaluable for research purposes .
Properties
Molecular Formula |
C8H13N5OS2 |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl](113C)propanamide |
InChI |
InChI=1S/C8H13N5OS2/c9-6(14)1-2-15-3-5-4-16-8(12-5)13-7(10)11/h4H,1-3H2,(H2,9,14)(H4,10,11,12,13)/i1D2,2D2,6+1 |
InChI Key |
BLXXXPVCYVHTQA-VKKAIXRESA-N |
Isomeric SMILES |
[2H]C([2H])([13C](=O)N)C([2H])([2H])SCC1=CSC(=N1)N=C(N)N |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















